molecular formula C14H13NO4 B3042990 Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 692764-08-2

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No. B3042990
Key on ui cas rn: 692764-08-2
M. Wt: 259.26 g/mol
InChI Key: GMLXNCOTYSICIS-UHFFFAOYSA-N
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Patent
US07776883B2

Procedure details

Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds described above in Table 2. The 1,4-dihydro-6-acetyl-4-oxoquinoline-3-carboxylic acid ethyl ester 8 was prepared according to Koga et al., Journal of Medicinal Chemistry 23:1358-1363, 1980, by reacting the appropriate aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization of the malonate derivative obtained. Alkylation of compound 8 with 4-fluorophenylmethylbromide in alkaline medium led to derivative 9 that was condensed with diethyl oxalate in presence of the sodium ethoxide to afford 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid, ethyl ester 10 (RDS 1606). Alkaline hydrolysis of the latter compound to provide 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid 11 (RDS 1607) was carried out with aqueous 1N sodium hydroxide at room temperature, while hydrolysis of the quinolinecarboxylate ester 9 to afford corresponding acid 12 required 20% aqueous sodium hydroxide (Scheme 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1.C(OC=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])C.[C:23]([O-])(=O)[CH2:24][C:25]([O-:27])=[O:26].[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[F:49][C:50]1[CH:55]=[CH:54][C:53]([CH2:56]Br)=[CH:52][CH:51]=1.C(OCC)(=O)C(OCC)=[O:60].[O-]CC.[Na+]>>[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[C:25]([CH2:24][CH2:23][C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH2:18][C:12](=[O:60])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:42]=2)[N:37]([CH2:56][C:53]2[CH:54]=[CH:55][C:50]([F:49])=[CH:51][CH:52]=2)[CH:36]=1)([OH:27])=[O:26] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O
Name
Type
product
Smiles
C(=O)(O)CCC1=CN(C2=CC=C(C=C2C1=O)C(CC(C(=O)OCC)=O)=O)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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